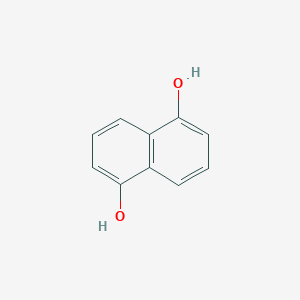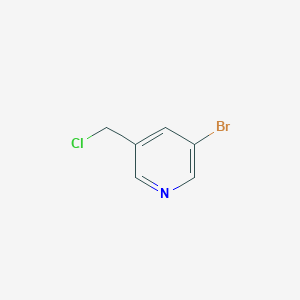
3-Bromo-5-(chloromethyl)pyridine
概要
説明
Synthesis Analysis
The synthesis of 3-Bromo-5-(chloromethyl)pyridine and related derivatives often involves nucleophilic substitution reactions, halogenation, and coupling processes. For instance, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate, involves a sequence starting from 2,3-dichloropyridine via nucleophilic substitution with aqueous hydrazine, followed by cyclization, bromination, and hydrolysis steps with an overall yield of 41.3% (Niu Wen-bo, 2011).
Molecular Structure Analysis
Structural and spectroscopic evidence of hydrogen bonding in derivatives of 3-Bromo-5-(chloromethyl)pyridine has been demonstrated, indicating strong asymmetric hydrogen bonding. The molecular conformation and vibrational features in these compounds have been discussed, showcasing the impact of strong hydrogen bonding on the spectroscopic characteristics (J. Hanuza et al., 1997).
Chemical Reactions and Properties
3-Bromo-5-(chloromethyl)pyridine undergoes various chemical reactions, including carbon-carbon coupling, which plays a vital role in the synthesis of organic chemistry. Such reactions have been instrumental in synthesizing novel pyridine derivatives with potential bioactive properties (Ghiasuddin et al., 2018).
Physical Properties Analysis
The synthesis routes of derivatives related to 3-Bromo-5-(chloromethyl)pyridine show varied physical properties, including crystalline structure and spectroscopic characteristics, which are crucial for determining the compound's applications in chemical synthesis and pharmaceutical research. For example, the synthesis of 5-(4- Fluorophenyl)- 3-( Cloromethyl) Pyridine demonstrates an approach that increases yield and purity, suitable for industrialized production (Li Pei-w, 2015).
Chemical Properties Analysis
The chemical properties of 3-Bromo-5-(chloromethyl)pyridine and its derivatives, including reactivity, bioactivity, and the influence of stereochemistry on biological activity, have been explored. For instance, the synthesis, crystal structure, and antitumor activity of enantiomers of a related compound show significant inhibitory activity against PI3Kα kinase, highlighting the effect of stereochemistry on chemical and biological properties (Zhixu Zhou et al., 2015).
科学的研究の応用
1. Agrochemical and Pharmaceutical Industries
- Summary of the Application : “3-Bromo-5-(chloromethyl)pyridine” is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine (TFMP) derivatives are primarily used in crop protection from pests .
- Methods of Application or Experimental Procedures : The synthesis involves the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. Synthesis of Chiral 4, 4′-Bipyridines
- Summary of the Application : “3-Bromo-5-(chloromethyl)pyridine” is used as a reactant in the synthesis of chiral 4, 4′-Bipyridines .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this application were not specified in the source .
3. Pyridinium Salts
- Summary of the Application : Pyridinium salts, which can be synthesized from “3-Bromo-5-(chloromethyl)pyridine”, are familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : Pyridinium salts are important in terms of their synthetic routes, reactivity and their applications in materials science and biological issues related to gene delivery .
4. Synthesis of Trifluoromethylpyridines
- Summary of the Application : “3-Bromo-5-(chloromethyl)pyridine” can be used in the synthesis of trifluoromethylpyridines .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this application were not specified in the source .
5. Synthesis of Fluorinated Organic Chemicals
- Summary of the Application : “3-Bromo-5-(chloromethyl)pyridine” can be used in the synthesis of fluorinated organic chemicals . These compounds have found applications in the agrochemical, pharmaceutical, and functional materials fields .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this application were not specified in the source .
6. Synthesis of Pyridinium Ionic Liquids
- Summary of the Application : Pyridinium ionic liquids, which can be synthesized from “3-Bromo-5-(chloromethyl)pyridine”, have played an intriguing role in a wide range of research topics .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : Pyridinium ionic liquids have importance in terms of their synthetic routes, reactivity and their applications in materials science and biological issues related to gene delivery .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-bromo-5-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPHAZLCNNDGPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470808 | |
| Record name | 3-bromo-5-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(chloromethyl)pyridine | |
CAS RN |
120277-69-2 | |
| Record name | 3-bromo-5-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


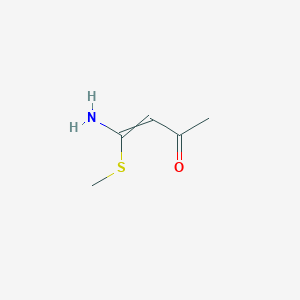
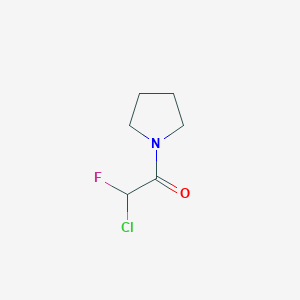
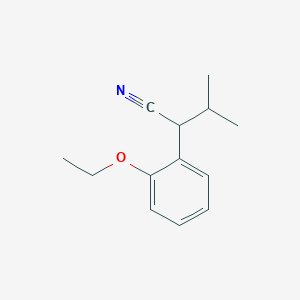
![1,2,6,7-tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one](/img/structure/B47148.png)
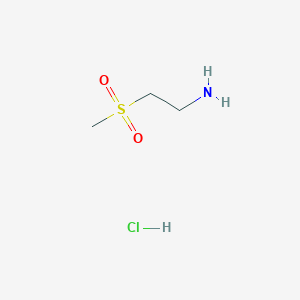
![Tert-butyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate;oxalic acid](/img/structure/B47152.png)
![3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane](/img/structure/B47157.png)
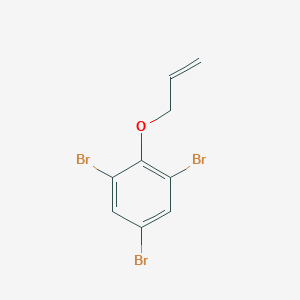
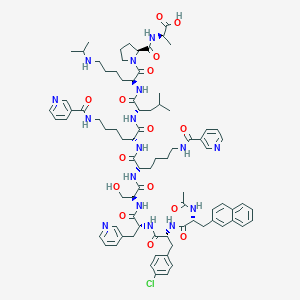
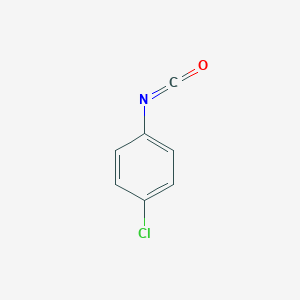
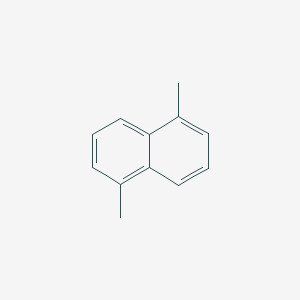
![Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI)](/img/structure/B47168.png)
![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)
